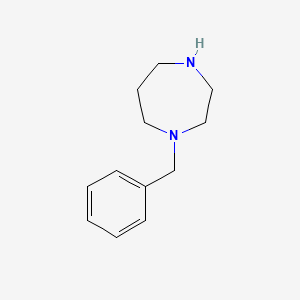

1-Benzyl-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJTYCPQUOROFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281304 | |

| Record name | 1-benzyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4410-12-2 | |

| Record name | 4410-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4410-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-1,4-DIAZEPANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzyl-1,4-diazepane: A Technical Guide to Physicochemical Properties and Synthetic Application

Topic: Physicochemical Properties and Synthetic Utility of 1-Benzyl-1,4-diazepane Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 4410-12-2) is a critical pharmacophore and intermediate in medicinal chemistry. Structurally comprising a seven-membered homopiperazine ring mono-substituted with a benzyl group, it serves as a privileged scaffold for the development of central nervous system (CNS) agents, particularly dopamine and sigma receptor ligands. Its unique physicochemical profile—characterized by differential amine basicity and conformational flexibility—makes it a versatile handle for diversity-oriented synthesis. This guide provides an authoritative analysis of its properties, validated synthetic protocols, and handling requirements.

Part 1: Molecular Architecture & Physicochemical Constants

The diazepane ring offers a distinct topology compared to its six-membered analog (piperazine). The seven-membered ring introduces increased conformational entropy, allowing for unique binding modes in biological targets.

Fundamental Constants

The following data represents the core physical identity of the molecule.

| Property | Value / Description | Source/Notes |

| IUPAC Name | This compound | |

| CAS Number | 4410-12-2 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂ | |

| Molecular Weight | 190.29 g/mol | [2] |

| Physical State | Viscous Liquid (Pale Yellow) | Standard State @ 25°C |

| Boiling Point | 138–140 °C @ 5 mmHg | Vacuum distillation required [1] |

| Density | 1.016 – 1.028 g/mL | @ 25°C [1][2] |

| Refractive Index | [2] | |

| Solubility | Soluble in DCM, MeOH, EtOAc; Low water solubility (free base) |

Electronic Profile and Basicity (pKa)

Understanding the acid-base behavior of this compound is crucial for extraction protocols and salt formation. The molecule contains two non-equivalent nitrogen atoms:[1]

-

N1 (Tertiary): Benzylated. Sterically hindered and electronically modulated by the benzyl group.

-

N4 (Secondary): Unsubstituted. Highly nucleophilic and the primary site for derivatization.

-

pKa₁ (N4 - Secondary Amine): ~10.6 (Predicted/Analogous). This nitrogen is highly basic and protonates first.

-

pKa₂ (N1 - Tertiary Amine): ~6.5–7.0. The basicity is lower due to the electron-withdrawing inductive effect of the benzyl group and steric factors.

Implication for Workup: During extraction, maintaining a pH > 12 is necessary to ensure the molecule is fully in the free-base form for organic solvent extraction. At physiological pH (7.4), the N4 position is predominantly protonated (cationic).

Part 2: Synthetic Routes & Process Chemistry

The synthesis of this compound requires precise control to prevent bis-alkylation (formation of 1,4-dibenzyl-1,4-diazepane). The most robust method involves the direct alkylation of homopiperazine with benzyl chloride under controlled stoichiometry.

Validated Synthetic Protocol

Objective: Selective mono-benzylation of homopiperazine.

Reagents:

-

Homopiperazine (1.0 equiv)

-

Benzyl Chloride (0.9 equiv) – Limiting reagent to prevent over-alkylation.

-

Potassium Carbonate (

, anhydrous) or NaOH -

Solvent: Toluene or Ethanol

Step-by-Step Methodology:

-

Dissolution: Dissolve homopiperazine (e.g., 100 g, 1.0 mol) in Toluene (500 mL). Heat to 60°C to ensure complete dissolution.

-

Base Addition: Add anhydrous

(1.5 equiv) to the stirring solution. -

Controlled Addition: Add Benzyl Chloride (0.9 equiv) dropwise over 60–90 minutes.

-

Critical Control Point: Maintain temperature between 60–65°C. Rapid addition or higher temperatures favor the bis-benzyl impurity.

-

-

Reaction: Stir at reflux (or 80°C) for 4–6 hours. Monitor via TLC (System: MeOH/DCM 1:9) or LC-MS.

-

Workup:

-

Purification (Vacuum Distillation):

-

The crude oil contains the product, unreacted homopiperazine, and trace bis-benzyl impurity.

-

Distill under high vacuum (< 5 mmHg).

-

Fraction 1: Unreacted homopiperazine (lower boiling point).

-

Fraction 2: This compound (collect at ~138°C @ 5 mmHg).[4]

-

Synthetic Workflow Visualization

The following diagram illustrates the reaction logic and separation strategy.

Caption: Figure 1. Process flow for the selective mono-benzylation of homopiperazine via vacuum distillation purification.

Part 3: Reactivity & Functionalization

This compound is primarily used as a scaffold to introduce the diazepane ring into larger drug molecules. The secondary amine (N4) is the reactive handle.

Chemoselectivity

-

Acylation/Sulfonylation: The N4 nitrogen reacts readily with acid chlorides, isocyanates, or sulfonyl chlorides to form amides, ureas, or sulfonamides.

-

Reductive Amination: Reacts with aldehydes/ketones in the presence of

. -

Deprotection: The benzyl group (N1) can be removed via catalytic hydrogenation (

) to yield the free homopiperazine derivative if a different N1 substituent is required later.

Reactivity Map

Caption: Figure 2. Divergent synthesis pathways utilizing the N4-secondary amine and N1-benzyl cleavage.

Part 4: Handling, Stability, and Safety

Stability Profile

-

Oxidation Sensitivity: Like most secondary amines, the compound is susceptible to air oxidation over time, leading to N-oxide formation or discoloration (yellow to brown).

-

Storage Protocol: Store under an inert atmosphere (Nitrogen or Argon) in tightly sealed containers.

-

-

Hygroscopicity: The free base may absorb atmospheric moisture.

Safety (GHS Classification)

Based on MSDS data for this class of compounds [3][4]:

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements: Chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood to avoid inhalation of vapors during heating/distillation.

References

-

Matrix Scientific. (n.d.). 1-Benzyl(hexahydro)-1,4-diazepine Product Data. Retrieved from

-

PubChem. (2025).[5][6] this compound (Compound CID 228365).[5] National Library of Medicine. Retrieved from

-

Fluorochem. (2024). Safety Data Sheet: this compound. Retrieved from

-

ChemicalBook. (2024). This compound Properties and Safety. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boiling Point Calculator [trimen.pl]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. matrixscientific.com [matrixscientific.com]

- 5. This compound | C12H18N2 | CID 228365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-1,4-Benzodiazepine | C9H8N2 | CID 148431 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Benzyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Benzyl-1,4-diazepane

This compound, a heterocyclic amine, serves as a crucial building block in the synthesis of various pharmacologically active compounds. The diazepine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. The benzyl group, in this case, often acts as a protecting group or a key pharmacophoric element. Accurate determination of the fundamental physicochemical properties of this compound, such as its melting and boiling points, is paramount for its application in research and development. These parameters are critical for identity confirmation, purity assessment, and the design of synthetic and purification protocols. This guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental procedures for their determination, and a discussion on the potential influence of synthetic impurities.

Physicochemical Properties of this compound

The accurate determination of the melting and boiling points of a compound is a fundamental aspect of its characterization, providing insights into its purity and identity. For this compound, these properties are summarized in the table below. It is crucial to note the pressure at which the boiling point is measured, as this significantly affects the observed temperature.

| Property | Value | Source |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | 138 °C at 5 Torr | [1] |

The Causality Behind Experimental Choices: Purity and Physical Constants

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range. Therefore, a sharp melting point is a strong indicator of high purity.

Similarly, the boiling point, the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, is a characteristic physical constant for a pure substance. Impurities can either elevate or depress the boiling point, depending on their volatility relative to the main component. For high-boiling compounds like this compound, determination under reduced pressure (vacuum distillation) is often preferred to prevent thermal decomposition at elevated temperatures.

Experimental Protocols for the Determination of Melting and Boiling Points

The following protocols describe standard and reliable methods for the determination of the melting and boiling points of this compound in a laboratory setting. These protocols are designed to be self-validating by emphasizing careful observation and control of experimental parameters.

Melting Point Determination via the Capillary Method

This method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the solid with a mortar and pestle.

-

Capillary Tube Loading: Take a capillary tube sealed at one end and press the open end into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Gently tap the sealed end of the capillary tube on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (around 35-40°C for this compound).

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the entire solid has melted into a clear liquid (T2).

-

-

Reporting: The melting point is reported as the range between T1 and T2. For a pure compound, this range should be narrow (typically within 1-2°C).

Caption: Workflow for Melting Point Determination.

Boiling Point Determination via Distillation

Given the relatively high boiling point of this compound at atmospheric pressure and the availability of data at reduced pressure, vacuum distillation is the recommended method for accurate boiling point determination while minimizing the risk of decomposition.

Methodology:

-

Apparatus Setup: Assemble a simple vacuum distillation apparatus. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample and Boiling Chips: Place a small amount (e.g., 5-10 mL) of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Thermometer Placement: Position the thermometer correctly in the distillation head. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

-

Applying Vacuum: Connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level (e.g., 5 Torr).

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Observation and Recording:

-

Observe the liquid as it begins to boil and the vapor rises.

-

The temperature will rise and then stabilize as the vapor condenses on the thermometer bulb and drips into the condenser.

-

Record the stable temperature as the boiling point at the measured pressure.

-

It is crucial to record both the temperature and the pressure accurately.

-

-

Completion: Stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Caption: Workflow for Boiling Point Determination.

Synthesis of this compound and Potential Impurities

A common and straightforward method for the synthesis of this compound is the direct N-alkylation of 1,4-diazepane (also known as homopiperazine) with benzyl chloride.

Reaction Scheme:

1,4-diazepane + Benzyl chloride → this compound + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Potential Impurities and Their Impact:

-

Unreacted 1,4-diazepane: As a diamine, it is more polar than the product and will have a significantly higher boiling point. Its presence as an impurity would likely lead to a depressed and broadened melting point of the final product.

-

1,4-Dibenzyl-1,4-diazepane: Over-alkylation can occur, leading to the formation of the disubstituted product. This impurity would have a higher molecular weight and likely a different melting and boiling point compared to the monosubstituted product.

-

Benzyl Chloride: This starting material is a lachrymator and a skin irritant. It is more volatile than the product and should be removed during purification. Residual benzyl chloride would likely lower the observed boiling point.

-

Solvent and Base Residues: Depending on the reaction and workup conditions, residual solvent and the base used for the reaction can also be present as impurities.

The presence of these impurities can significantly affect the measured melting and boiling points. Therefore, thorough purification of the synthesized this compound, for example by distillation or recrystallization, is essential to obtain accurate and reliable physicochemical data.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This technical guide has provided a comprehensive overview of the melting and boiling points of this compound, along with detailed, field-proven protocols for their experimental determination. Understanding these fundamental physicochemical properties is critical for researchers and scientists working with this important synthetic building block. By following the described methodologies and being mindful of potential impurities arising from its synthesis, professionals in drug development and chemical research can ensure the quality and integrity of their work, leading to more reliable and reproducible results.

References

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Westlab. Measuring the Melting Point. [Link]

-

PubChem. This compound. [Link]

-

Organic Syntheses. 1-benzylpiperazine. [Link]

Sources

The Multifaceted Biological Landscape of 1,4-Diazepine Derivatives: A Technical Guide for Drug Discovery

Introduction: The 1,4-diazepine scaffold represents a privileged structure in medicinal chemistry, forming the core of a vast array of biologically active compounds. From their well-established role as central nervous system depressants to their emerging potential as anticancer and antimicrobial agents, the derivatives of this seven-membered heterocyclic ring system continue to be a fertile ground for drug discovery and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of 1,4-diazepine derivatives, their mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

I. Anticancer Activity: Beyond the CNS

The unique structural features of 1,4-diazepines, which can mimic peptide linkages, have led to a paradigm shift in their application, with a significant focus now on their potential as anticancer agents.[1] A growing body of evidence demonstrates that these compounds can exert potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines through various mechanisms.

A. Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which 1,4-diazepine derivatives exhibit anticancer activity is through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent antitumor agents, inducing cell cycle arrest and apoptosis.[2] For instance, one derivative demonstrated an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 human tumor cell lines. Another promising compound, 52b, was found to inhibit protein synthesis in cancer cells, leading to significant tumor growth prevention in a non-small-cell lung cancer xenograft mouse model.[2]

The induction of apoptosis by 1,4-diazepine derivatives often involves the activation of the caspase cascade. Midazolam, a benzodiazepine, has been shown to activate caspase-8 and caspase-3, key executioners of the extrinsic apoptotic pathway, in mouse Leydig progenitor cells.[3] Further investigation into the specific apoptotic pathways triggered by novel 1,4-diazepine derivatives is a crucial area of ongoing research.

The disruption of the cell cycle is another key anticancer strategy. Some benzo[b][4][5]diazepine derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the G1/S phase transition, suggesting a mechanism for their observed anticancer activity against breast cancer cell lines.[6] Flavopiridol, a pan-CDK inhibitor, is known to induce cell cycle arrest at the G1 or G2/M phase by targeting multiple CDKs.[7] The ability of novel 1,4-diazepine derivatives to selectively target specific CDKs is a promising avenue for developing targeted cancer therapies.

Signaling Pathway: Induction of Apoptosis by 1,4-Diazepine Derivatives

Caption: Extrinsic and intrinsic apoptotic pathways activated by 1,4-diazepine derivatives.

Signaling Pathway: Cell Cycle Arrest by 1,4-Diazepine Derivatives

Caption: G1/S checkpoint arrest induced by 1,4-diazepine derivatives targeting CDKs.

B. Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of 1,4-diazepine derivatives are typically quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are common metrics used to express the potency of a compound.

| Derivative Class | Cancer Cell Line | IC50 / GI50 | Reference |

| 1,4-Benzodiazepine-2,5-dione | Average of 60 human cancer cell lines | 0.24 µM (GI50) | [2] |

| Cyclohepta[b]thieno[2,3-e][4][5]diazepine | HepG-2, MCF-7, HCT-116 | 4.4 - 13 µg/mL (IC50) | [5][8] |

| 5-Aryl-1,4-benzodiazepine | HeLa | 21.3 - 40.5 µM (IC50) | [4] |

| (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5- tetrahydro-2 H-1,5-benzodiazepin-2-one | HCT-116, HepG-2, MCF-7 | 6 - 9 µM (IC50) | [2] |

II. Antimicrobial and Antifungal Activity

Beyond their anticancer potential, 1,4-diazepine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[9][10]

A. Antibacterial Properties and Mechanisms

Several studies have reported the synthesis and evaluation of 1,4-diazepine derivatives with notable antibacterial activity. For instance, curcumin-based 1,4-benzodiazepines have shown potent activity against Gram-positive bacteria, with one dichlorinated derivative exhibiting a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Staphylococcus aureus.[11] The proposed mechanism for this derivative involves DNA damage.[11] Diazepam itself has been shown to have a MIC of 256 µg/mL against both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with a mechanism involving DNA fragmentation and protein carbonylation.[12]

B. Antifungal Potential

The emergence of drug-resistant fungal infections necessitates the development of new antifungal agents. Certain 1,5-benzodiazepine derivatives have exhibited excellent antifungal activity, particularly against Cryptococcus neoformans, with MIC values ranging from 2-6 μg/mL.[13] Interestingly, some 1,4-benzodiazepines that lack intrinsic antifungal activity have been shown to potentiate the efficacy of azole antifungals, suggesting a potential role in combination therapies to combat drug resistance.[14][15]

C. Quantitative Assessment of Antimicrobial Activity

The in vitro efficacy of antimicrobial agents is determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Class | Microorganism | MIC | Reference |

| Dichlorinated 1,4-benzodiazepine | Staphylococcus aureus | 3.125 µg/mL | [11] |

| Diazepam | Staphylococcus aureus (MSSA & MRSA) | 256 µg/mL | [12] |

| 1,5-Benzodiazepine derivative | Cryptococcus neoformans | 2-6 µg/mL | [13] |

| 1,5-Benzodiazepine derivative | E. coli and S. aureus | 40 µg/mL | [13] |

III. Central Nervous System (CNS) Activities: The Classical Role

The most well-documented biological activities of 1,4-diazepine derivatives, particularly the 1,4-benzodiazepines, are their effects on the central nervous system.[16] These compounds are widely used as anxiolytics, anticonvulsants, sedatives, and muscle relaxants.

A. Anxiolytic and Anticonvulsant Mechanisms of Action

The primary mechanism of action for the CNS effects of benzodiazepines is the positive allosteric modulation of the GABA-A receptor.[17] By binding to a specific site on the receptor, benzodiazepines enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuron.[16] This neuronal inhibition underlies their anxiolytic and anticonvulsant properties.

While the GABAergic system is the principal target, research has also explored non-benzodiazepine anxiolytics that may act through different mechanisms, such as modulating serotonin receptors.[18] The development of 1,4-diazepine derivatives with selective activity on specific GABA-A receptor subtypes is an ongoing area of research aimed at producing anxiolytics with fewer side effects.[19]

The anticonvulsant effects of 1,4-benzodiazepines have been extensively studied. Their efficacy is related to their ability to suppress the spread of seizure activity.[20] Structure-activity relationship studies have shown that substituents at various positions on the benzodiazepine ring can significantly influence anticonvulsant potency.[20] For instance, a nitro group at position 7 generally confers more potent antiepileptic activity than a chloro group.[20]

B. Quantitative Assessment of CNS Activities

The anxiolytic and anticonvulsant activities of 1,4-diazepine derivatives are evaluated using various in vivo behavioral models.

| Activity | Animal Model | Key Parameters | Example Compound |

| Anxiolytic | Elevated Plus Maze | Increased time spent in and entries into open arms | Diazepam[21][22] |

| Anticonvulsant | Amygdaloid-kindled seizures | Depression of seizure stage and afterdischarge duration | Various 1,4-benzodiazepines[20] |

| Anticonvulsant | Maximal Electroshock (MES) Test | ED50 (Effective Dose, 50%) | JNJ-26489112 (a sulfamide derivative)[23] |

IV. Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides an overview of key methodologies for evaluating the biological activities of 1,4-diazepine derivatives.

A. Anticancer Activity Assays

1. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

-

Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Step-by-Step Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 1,4-diazepine derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

-

Step-by-Step Protocol:

-

Culture and treat cells with the 1,4-diazepine derivative for a specific duration.

-

Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Treat the cells with RNase to eliminate RNA, which can also be stained by PI.

-

Stain the cells with a PI solution.

-

Analyze the stained cells using a flow cytometer.

-

The resulting DNA content histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.

-

3. Western Blotting for Apoptosis Marker Detection

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to detect the cleavage and activation of key apoptotic proteins like caspases.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., cleaved caspase-3).

-

Step-by-Step Protocol:

-

Prepare protein lysates from cells treated with the 1,4-diazepine derivative.

-

Quantify the protein concentration to ensure equal loading.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the apoptotic marker of interest.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

B. Antimicrobial Susceptibility Testing

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: A serial dilution of the 1,4-diazepine derivative is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

-

Step-by-Step Protocol:

-

Prepare a stock solution of the 1,4-diazepine derivative.

-

Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

-

Inoculate each well with a standardized bacterial or fungal suspension.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (growth).

-

V. Conclusion and Future Perspectives

The 1,4-diazepine scaffold continues to be a source of remarkable chemical diversity and a wide spectrum of biological activities. While their role in CNS disorders is well-established, the exploration of their anticancer and antimicrobial properties is a rapidly evolving field with immense therapeutic potential. Future research will likely focus on the design and synthesis of novel derivatives with enhanced potency and selectivity for specific molecular targets. A deeper understanding of their mechanisms of action and the signaling pathways they modulate will be crucial for the rational design of next-generation 1,4-diazepine-based therapeutics. This guide serves as a foundational resource to aid researchers in this exciting and impactful area of drug discovery.

References

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. Request PDF.

-

Bariwal, J., & Shah, A. (2014). Recent development in[4][5]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256.

- Sayed, S. M., et al. (2020). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.

- Sayed, S. M., et al. (2020). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Request PDF.

- Spasov, A. A., et al. (2021). Anxiolytic Effect of Benzodiazepine Derivatives in Elevated Plus Maze test (M± SEM).

-

Kumar, R., et al. (2024). Synthesis, biological profile and computational insights of new derivatives of benzo [B][4][5] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. Journal of Biomolecular Structure and Dynamics, 1–16.

- Hamed, O. A., et al. (2019). New Insights Towards 1,4-Benzodiazepines from Curcumin. Design, Synthesis and Antimicrobial Activities. Request PDF.

- Sibille, E., et al. (2002). Anxiolytic effect of diazepam in the elevated plus maze. A–F, Mean (SD)...

- Yu, B., et al. (2022). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 12(1), 17355.

- de Oliveira, A. B., et al. (2025). Antibacterial activity of diazepam against planktonic and biofilm strains of methicillin-resistant Staphylococcus aureus. Biofouling, 1-11.

- Khan, I., et al. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.

- Atack, J. R. (2005). Anxiolytic-like activity of SB-205384 in the elevated plus maze test in mice. Psicothema, 17(3), 473-477.

-

Maryanoff, B. E., et al. (2010). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[4][5]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). Journal of medicinal chemistry, 53(4), 1646–1655.

- Imaizumi, M., & Miyazaki, S. (1995). [Assessment of anxiolytics (2)--An elevated plus-maze test]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 15(2), 125–133.

- Fukinaga, M., Ishizawa, K., & Kamei, C. (1998). Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. Pharmacology, 57(5), 233–241.

- Alabi, P. E., et al. (2023).

- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.

- Chen, Y. C., et al. (2018). Midazolam activates caspase, MAPKs and endoplasmic reticulum stress pathways, and inhibits cell cycle and Akt pathway, to induce apoptosis in TM3 mouse Leydig progenitor cells. International journal of molecular sciences, 19(11), 3596.

- Wikipedia contributors. (2024, January 29). Diazepam. In Wikipedia, The Free Encyclopedia.

- Asghar, F., et al. (2018). Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin-dependent kinases 4 and 6 as anticancer agents. British journal of pharmacology, 175(14), 2935–2949.

- Lertxundi, U., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.

- El-Sayed, M. A. A., et al. (2000). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Saudi Pharmaceutical Journal, 8(4), 213-219.

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.

-

De Sarro, G. B., et al. (1997). Anticonvulsant activity of azirino[1,2-d][4][5]benzodiazepines and related 1,4-benzodiazepines in mice. Pharmacology, biochemistry, and behavior, 58(1), 281–289.

- McKernan, R. M., et al. (2000). Sedative but not anxiolytic properties of benzodiazepines are mediated by the GABA(A) receptor alpha1 subtype.

- Bridley, A., & D'Souza, D. C. (2022). Chapter 17: Anxiolytics. In Drugs and Behavior. Open Text WSU.

- Alabi, P. E., et al. (2023). Screening strategy for 1,4-benzodiazepines (1,4-BZDs) and control...

- Naeem, I. K., et al. (2017).

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.

- Bennett, D. A., & Petrack, B. (1984). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). Drug development research, 4(1), 75–89.

- Wang, L., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & biomolecular chemistry, 13(20), 5784–5794.

- Otto, T., & Sicinski, R. R. (2017). Cell cycle regulation and anticancer drug discovery. Cell cycle (Georgetown, Tex.), 16(4), 349–362.

- Marcaccini, S., et al. (2005). A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation. Tetrahedron Letters, 46(4), 711-713.

- Polit, M., & Taveras, A. G. (2016). Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies. Current medicinal chemistry, 23(3), 241–267.

- Khan, A. J., & Baseer, M. A. (2015). Sustainable efficient synthesis and antibacterial studies of dibenzo (b, e)(1, 4) diazepine derivatives based on Cu-bronze catalyst. Organic Chemistry: An Indian Journal, 11(3), 104-108.

-

El-Metwaly, A. M., et al. (2023). Synthesis of novel thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b][4][5]diazepines as potential antitumor and antifungal agents. ResearchGate.

- Lee, J. H., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & medicinal chemistry letters, 20(12), 3534–3538.

Sources

- 1. researchgate.net [researchgate.net]

- 2. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Midazolam activates caspase, MAPKs and endoplasmic reticulum stress pathways, and inhibits cell cycle and Akt pathway, to induce apoptosis in TM3 mouse Leydig progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological profile and computational insights of new derivatives of benzo [B][1,4] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial activity of diazepam against planktonic and biofilm strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small molecules restore azole activity against drug-tolerant and drug-resistant Candida isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tsijournals.com [tsijournals.com]

- 17. Diazepam - Wikipedia [en.wikipedia.org]

- 18. Chapter 17: Anxiolytics – Drugs and Behavior [opentext.wsu.edu]

- 19. Sedative but not anxiolytic properties of benzodiazepines are mediated by the GABA(A) receptor alpha1 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Benzyl-1,4-diazepane: Synthesis, Reactivity, and Application in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1,4-diazepane is a pivotal heterocyclic intermediate, serving as a cornerstone in the synthesis of a multitude of pharmacologically active compounds. Its unique structural feature—a seven-membered diazepane ring with one nitrogen atom protected by a benzyl group—offers a strategic advantage in medicinal chemistry. The benzyl group acts as a readily cleavable protecting group, allowing for the initial construction of the core scaffold, followed by selective deprotection and functionalization at the N4 position. This guide provides an in-depth exploration of this compound, covering its synthesis, key chemical transformations, and its instrumental role in the development of therapeutic agents. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Introduction: The Strategic Importance of this compound

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds that exhibit a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] The strategic importance of this compound (also known as N-Benzylhomopiperazine) lies in its role as a masked version of the parent 1,4-diazepane.[3]

The benzyl (Bn) group serves two critical functions:

-

Activation and Selectivity: It differentiates the two nitrogen atoms, allowing for selective reactions at the unprotected secondary amine (N4).

-

Facile Deprotection: The N-benzyl bond can be cleaved under standard and mild conditions, most commonly via catalytic hydrogenation, unmasking the N1 position for subsequent derivatization.[4]

This dual functionality enables a modular approach to synthesis, where complex molecules can be built systematically by first elaborating at the N4 position, followed by debenzylation and further modification at N1. This guide will dissect the synthesis of this intermediate and its subsequent transformations that are crucial for drug development programs.

Physicochemical and Safety Profile

A comprehensive understanding of a starting material's properties is fundamental to its successful application and safe handling.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 4410-12-2 | [3][5] |

| Molecular Formula | C₁₂H₁₈N₂ | [3][5] |

| Molecular Weight | 190.29 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | ~93 °C | [5] |

| Density | ~1.028 g/mL at 25 °C | [5] |

| Flash Point | >110 °C (>230 °F) |[5] |

Safety and Handling

This compound is classified as harmful and an irritant.[3][6] Adherence to strict laboratory safety protocols is mandatory.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.[3][7] May cause respiratory irritation.[3][7]

-

Precautions: Use only in a well-ventilated area, preferably a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Avoid contact with skin, eyes, and clothing.[7][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Synthesis of the this compound Intermediate

The most common and efficient laboratory-scale synthesis of this compound involves a one-pot reductive amination. This method is favored for its operational simplicity and good yields.

The overall transformation involves the reaction of N-benzylethylenediamine with a suitable three-carbon electrophile, followed by an intramolecular cyclization. A more direct and widely cited approach is the condensation of a protected diamine with an aldehyde, followed by reduction. A key synthetic strategy is the intramolecular reductive amination of aminoketones, which can be achieved with high enantioselectivity using biocatalytic methods like imine reductases (IREDs).[11]

Workflow for Synthesis via Reductive Amination

The following diagram illustrates a conceptual workflow for synthesizing the diazepane ring system, a process central to producing the title compound.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis via Cyclization

This protocol describes a common method for preparing this compound.

Objective: To synthesize this compound from N-benzylethylenediamine and 1,3-dibromopropane.

Materials:

-

N-benzylethylenediamine

-

1,3-dibromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-benzylethylenediamine (1.0 eq.) and anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (2.5 eq.). The base is crucial as it neutralizes the HBr formed during the two successive alkylation reactions, driving the reaction to completion.

-

Addition of Electrophile: Add 1,3-dibromopropane (1.1 eq.) dropwise to the stirring suspension at room temperature. The slight excess ensures complete consumption of the diamine.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution and brine. This removes any remaining acidic impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification & Validation: The crude product is typically purified by column chromatography on silica gel. The identity and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Reactions: The Gateway to Pharmacological Diversity

The true utility of this compound is realized in its subsequent transformations. The strategic workflow involves initial functionalization at the N4 position, followed by debenzylation at N1, and a final derivatization.

Core Application Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. This compound | C12H18N2 | CID 228365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. technopharmchem.com [technopharmchem.com]

- 10. chemos.de [chemos.de]

- 11. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: An In-depth Technical Guide to the Derivatives of 1-Benzyl-1,4-diazepane

Abstract

The 1-benzyl-1,4-diazepane core represents a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the derivatives of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the foundational synthesis of the core structure, detail various strategies for its derivatization, and present a comprehensive overview of the diverse biological activities exhibited by its analogues. This guide emphasizes the causal relationships behind experimental choices and provides detailed protocols and characterization data to ensure scientific integrity and reproducibility.

Part 1: Foundational Chemistry and Synthesis

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of biologically active compounds. Its conformational flexibility allows for optimal spatial orientation of substituents, enabling effective interactions with a variety of biological targets. The incorporation of a benzyl group at the 1-position introduces a lipophilic aromatic moiety that can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This N-benzyl substitution can also serve as a synthetic handle for further molecular elaboration. The this compound scaffold has been successfully exploited to develop agents with a broad spectrum of therapeutic potential, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer activities.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several methodologies, with reductive amination being a prominent and versatile strategy.

1.2.1. Reductive Amination Strategies

Reductive amination involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. In the context of this compound synthesis, this can be approached intramolecularly. Chiral 1,4-diazepanes can be synthesized with high enantioselectivity using imine reductase-catalyzed intramolecular asymmetric reductive amination.

1.2.2. Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of N-benzylethylenediamine with a suitable three-carbon dielectrophile, followed by cyclization and reduction. While direct, high-yielding, one-pot syntheses are often proprietary or part of broader synthetic schemes for derivatives, a representative procedure can be adapted from established methodologies for similar heterocycles.

General Procedure:

-

Step 1: Formation of the Diamide. To a solution of N-benzylethylenediamine (1 equivalent) in a suitable solvent such as dichloromethane or toluene, is added dropwise a solution of a malonic acid derivative (e.g., diethyl malonate, 1 equivalent) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA)). The reaction is stirred at room temperature for 12-24 hours.

-

Step 2: Reduction of the Amide. The resulting diamide is isolated and then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The reaction is typically performed at reflux for 12-24 hours.

-

Step 3: Work-up and Purification. The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution). The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

1.2.3. Characterization of the Core Scaffold

The synthesized this compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the benzyl protons, and the protons of the diazepane ring.

-

¹³C NMR: Will display the corresponding signals for the carbon atoms of the benzyl group and the diazepane ring.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound should be observed.

-

Infrared (IR) Spectroscopy: Will show characteristic N-H and C-H stretching frequencies.

Part 2: Strategies for Derivatization

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

N-Acylation at the 4-Position: A Versatile Approach

The secondary amine at the 4-position of the diazepane ring is readily acylated using a variety of acylating agents. This is a robust method for introducing a wide range of functional groups.

The synthetic route for a series of novel 1,4-diazepane-based sigma ligands involved reacting commercially available this compound with the appropriate aroyl chloride to yield the corresponding acylated derivatives.

2.1.1. Experimental Protocol: Synthesis of a Representative N-Acyl-1-benzyl-1,4-diazepane Derivative

-

To a solution of this compound (1 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane at 0 °C, a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.1 equivalents) in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-acylated derivative.

N-Alkylation and Reductive Amination at the 4-Position

The secondary amine at the 4-position can also be functionalized through N-alkylation with alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination is often preferred due to its milder reaction conditions and broader substrate scope.

Modification of the N-Benzyl Group

The N-benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to provide the free secondary amine at the 1-position. This intermediate can then be re-functionalized with different alkyl or acyl groups to generate further diversity.

Derivatization of the Diazepane Ring Carbon Backbone

While modifications at the nitrogen atoms are more common, derivatization of the carbon backbone of the diazepane ring can also be achieved, often through multi-step synthetic sequences starting from functionalized building blocks. For instance, the synthesis of chiral 1,4-diazepanes can be accomplished through asymmetric reductive amination.

Visualization of Synthetic Pathways

Caption: Key derivatization strategies for the this compound scaffold.

Part 3: Biological Activities and Therapeutic Applications

Derivatives of this compound have been investigated for a wide range of biological activities, with a significant focus on central nervous system (CNS) targets and antimicrobial applications.

Targeting the Central Nervous System

3.1.1. Sigma Receptor Modulation

A series of this compound derivatives have been synthesized and evaluated as sigma (σ) receptor ligands. The σ1 receptor is implicated in various neurological processes and represents a promising target for the treatment of CNS disorders.

Structure-Activity Relationship (SAR) Insights:

-

The bulky diazepane spacer was found to retain or improve the affinity for both σ1 and σ2 receptors compared to a piperidine ring.

-

Bicyclic derivatives generally displayed higher affinity for both σ receptor subtypes.

-

Substitution on the N-benzyl moiety can modulate the selectivity between σ1 and σ2 receptors.

3.1.2. NMDA Receptor (GluN2b subunit) Antagonism

Certain this compound derivatives have also shown inhibitory activity against the GluN2b subunit of the NMDA receptor, which is involved in synaptic plasticity and is a target for neuroprotective agents.

3.1.3. Dopamine and Serotonin Receptor Interactions

The 1,4-diazepane scaffold is present in molecules targeting dopamine and serotonin receptors, which are crucial in the pathophysiology of various psychiatric disorders. Derivatives of this compound are being explored as potential dopamine D4 receptor antagonists. There is also interest in developing multitarget-directed ligands that can interact with serotonin receptors.

Antimicrobial and Efflux Pump Inhibition

This compound has been shown to act as an efflux pump inhibitor (EPI) in Escherichia coli, reducing the efflux of antibiotics and thereby potentiating their activity. This presents a promising strategy to combat antibiotic resistance.

Mechanism of Action:

-

This compound increases the permeability of the bacterial membrane.

-

It increases the intracellular accumulation of substrates for efflux pumps, such as ethidium bromide.

-

It also decreases the transcription of the acrAB gene, which encodes for a major efflux pump.

Case Study: (R)-1-Benzyl-5-methyl-1,4-diazepane in the Synthesis of Suvorexant

A notable application of a this compound derivative is the use of (R)-1-benzyl-5-methyl-1,4-diazepane as a key chiral intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia. This highlights the industrial relevance and therapeutic importance of this scaffold.

Tabulated Summary of Biological Data

| Compound/Derivative | Target/Activity | Quantitative Data | Reference |

| 1-Benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane | σ1 Receptor | Kᵢ = 8.0 nM | |

| 1-Benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane | σ2 Receptor | Kᵢ = 28 nM | |

| 1-Benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane | GluN2b | Inhibition = 59 nM | |

| This compound | E. coli (efflux pump overexpressing) | MIC = 1.6 mg/mL |

Part 4: Experimental Protocols and Characterization

General Experimental Procedures

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress is typically monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds is generally achieved by flash column chromatography on silica gel.

Detailed Synthesis and Characterization of a Selected Derivative: 1-Benzyl-4-(4-chlorobenzoyl)-1,4-diazepane

Synthesis:

-

In a round-bottom flask, this compound (1.0 g, 5.25 mmol) is dissolved in anhydrous dichloromethane (20 mL) and cooled to 0 °C.

-

Triethylamine (0.88 mL, 6.30 mmol) is added, followed by the dropwise addition of a solution of 4-chlorobenzoyl chloride (0.97 g, 5.51 mmol) in anhydrous dichloromethane (10 mL).

-

The reaction mixture is stirred at room temperature for 6 hours.

-

The reaction is quenched by the addition of water (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

-

The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the title compound as a white solid.

Characterization:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 9H, Ar-H), 3.80-3.60 (m, 4H, CH₂), 3.55 (s, 2H, PhCH₂), 2.80-2.60 (m, 4H, CH₂), 1.90-1.80 (m, 2H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.0, 138.5, 135.0, 133.0, 129.0, 128.5, 128.0, 127.5, 60.0, 55.0, 54.0, 48.0, 47.0, 38.0.

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₉H₂₁ClN₂O: 329.14; found: 329.2.

-

IR (KBr, cm⁻¹): 3028, 2925, 1630 (C=O), 1490, 1280, 740.

Caption: A typical experimental workflow for the N-acylation of this compound.

Part 5: Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the ease of derivatization at multiple positions make it an attractive starting point for the generation of compound libraries with diverse pharmacological profiles. Current research highlights its potential in modulating CNS targets and combating antimicrobial resistance. Future investigations will likely focus on the development of more selective and potent derivatives, the exploration of new therapeutic applications, and the elucidation of the detailed mechanisms of action of these promising compounds. The use of advanced synthetic methodologies, such as asymmetric catalysis and multicomponent reactions, will undoubtedly accelerate the discovery of new drug candidates based on this versatile scaffold.

References

- This chapter focus on the developments concerning the strategies used in the synthesis of 1,4-diazepane derivatives reflecting selected relevant examples described in the literature between 2005 and the end of 2020. Chiral 1,4-diazepanes can be synthesized by asymmetric reductive amination, one of the most important reactions used to prepare chiral amines.

A Toxicological Evaluation of 1-Benzyl-1,4-diazepane: A Guide for Preclinical Development

Abstract: This technical guide provides a comprehensive toxicological overview of 1-Benzyl-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct, in-depth toxicological studies in the public domain, this document synthesizes existing hazard classification data with an expert analysis of structurally related compounds, primarily the 1,4-diazepine and benzodiazepine classes. The core of this guide is a recommended tiered testing strategy, providing researchers and drug development professionals with robust, field-proven protocols for acute toxicity and genotoxicity assessment based on international guidelines. Our objective is to furnish a foundational framework for a scientifically rigorous and efficient safety evaluation of this compound and its analogues.

Introduction and Chemical Identity

This compound is a disubstituted diazepane, a seven-membered heterocyclic ring containing two nitrogen atoms. Its structure, featuring a benzyl group on one nitrogen, makes it a valuable scaffold in the synthesis of various biologically active molecules.[1][2] Derivatives of the 1,4-diazepine core are known to possess a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[3][4][5]

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| Synonyms | N-Benzylhomopiperazine, 1-benzylhomopiperazine | PubChem[6] |

| CAS Number | 4410-12-2 | Fluorochem[7] |

| Molecular Formula | C₁₂H₁₈N₂ | PubChem[6] |

| Molecular Weight | 190.28 g/mol | PubChem[6] |

| SMILES | C1CNCCN(C1)CC2=CC=CC=C2 | PubChem[6] |

Known Toxicological Profile: GHS Classification

The most direct toxicological information for this compound comes from the aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information provided to the European Chemicals Agency (ECHA).[6] This classification, summarized below, is based on non-public data submitted by manufacturers and importers. It serves as the primary indicator of the compound's acute hazard potential.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[6][7][8] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[6][8] |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[6][8] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[6][8] |

Source: Aggregated data from notifications to the ECHA C&L Inventory.[6]

Expert Insight: The GHS classification points to a compound with moderate acute toxicity upon ingestion and significant irritant properties to the skin, eyes, and respiratory tract. These classifications mandate careful handling procedures, including the use of personal protective equipment (gloves, safety glasses, and respiratory protection) to avoid direct contact and inhalation. While this data is crucial for occupational safety, it does not provide the quantitative dose-response information (e.g., LD₅₀) or the chronic toxicity profile required for drug development.

Toxicological Assessment by Analogy: The Benzodiazepine Precedent

The this compound structure is a simplified, non-fused analogue of the 1,4-benzodiazepine core, a famous "privileged scaffold" in medicinal chemistry.[4] Benzodiazepines are well-known central nervous system (CNS) depressants that act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[9] Given the structural similarity, it is scientifically prudent to anticipate that this compound or its derivatives could exhibit some CNS activity and associated toxicities.

Potential Toxicities Inferred from the Benzodiazepine Class:

-

CNS Depression: The most common side effects of benzodiazepines are related to their sedative action, including drowsiness, dizziness, decreased alertness, and lack of coordination.[9] High doses can lead to significant respiratory depression, especially when combined with other CNS depressants like alcohol or opioids.[9][10]

-

Developmental Toxicity: Some benzodiazepines, such as diazepam, are known to pose developmental risks and can cause withdrawal symptoms in newborns.[9][11]

-

Cognitive Impairment: Long-term use of benzodiazepines can lead to cognitive impairment, memory issues, and affective problems.[9]

-

Metabolism-Related Issues: Benzodiazepines are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[12][13] Genetic polymorphisms in CYP enzymes or co-administration of drugs that inhibit or induce these enzymes can significantly alter the pharmacokinetic profile, potentially leading to toxicity.[12]

Causality and Rationale: While this compound lacks the fused benzene ring of classical benzodiazepines, the diazepane ring is the core structure responsible for binding to the GABA-A receptor. Therefore, a preclinical assessment must consider the potential for CNS-related effects.

Predicted Toxicokinetics and Metabolism

A compound's toxicological profile is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Absorption & Distribution: Based on its structure, this compound is expected to be lipophilic and thus readily absorbed and distributed throughout the body, likely accumulating in lipid-rich tissues like the CNS.[13]

-

Metabolism: The metabolism of N-substituted 1,4-diazepanes can be complex. The benzyl group is a likely site for initial metabolic attack, potentially via hydroxylation on the phenyl ring or N-dealkylation, mediated by CYP450 enzymes.[12][13] Studies on related 1,4-diazepane compounds have highlighted that metabolic stability can be a challenge for this class of molecules.[14][15] Understanding these metabolic pathways is critical, as metabolites may be more or less active or toxic than the parent compound.

A Recommended Tiered Toxicological Testing Strategy

For a compound with limited existing data, a tiered, stepwise approach to toxicological testing is the most efficient and ethical strategy. This approach begins with foundational in vitro and acute in vivo studies before proceeding to more complex, long-term investigations.

Tier 1: Foundational Acute and In Vitro Toxicity

The first tier aims to confirm and quantify the acute hazards identified by the GHS classification and to assess the potential for genetic damage.

Caption: A standard workflow for in vitro genotoxicity assessment.

Objective: To determine the acute oral toxicity of this compound and classify it according to the GHS.[16][17] This method uses a stepwise procedure with a small number of animals.

Methodology:

-

Animal Model: Healthy, young adult rodents (rats are preferred), nulliparous and non-pregnant females.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with access to standard diet and water ad libitum.

-

Dose Selection: Based on the GHS classification "Harmful if swallowed," a starting dose of 300 mg/kg body weight is appropriate.

-

Procedure: a. A group of three animals is fasted overnight prior to dosing. b. The test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil, water), is administered by oral gavage. c. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and CNS effects), and body weight changes. d. Intensive observation is performed for the first 24 hours, with particular attention during the first 4 hours. Observations continue for a total of 14 days.[18]

-

Stepwise Progression:

-

If 2-3 animals die at 300 mg/kg: The test is stopped, and the substance is classified as GHS Category 4. The LD₅₀ is estimated to be between 300 and 2000 mg/kg.

-

If 0-1 animal dies at 300 mg/kg: A further group of three animals is dosed at 2000 mg/kg. The outcome at this higher dose determines the final classification.

-

-

Endpoint Analysis: The primary endpoint is mortality. A full necropsy of all animals is performed at the end of the observation period to identify any target organ toxicities.

Objective: To assess the potential of this compound and its metabolites to induce gene mutations (point mutations) in bacteria.[19][20][21]

Methodology:

-

Test System: At least five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA) are used to detect different types of mutations.

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

-

Procedure (Plate Incorporation Method): a. A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test article. b. For the main experiment, five different concentrations of the test article are used. c. The test article, bacterial culture, and (if required) S9 mix are combined in molten top agar. d. This mixture is poured onto minimal glucose agar plates. e. The plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: a. The number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted for each plate. b. A positive response is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control. The increase should typically be at least a two-fold increase over the background.

-

Controls: Negative (vehicle) and positive controls (known mutagens for each strain, with and without S9) must be included to validate the assay.[22]

Objective: To detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in mammalian cells.[23][24][25][26][27]

Methodology:

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes, TK6, or Chinese Hamster Ovary (CHO) cells, are used.[27]

-

Metabolic Activation: As with the Ames test, the assay is conducted with and without an S9 metabolic activation system.[27]

-

Procedure: a. A preliminary cytotoxicity assay (e.g., measuring relative cell count or population doubling) is performed to select concentrations for the main assay. The highest concentration should induce approximately 50-60% cytotoxicity. b. Cells are exposed to the test article (typically at three concentrations) for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (1.5-2 normal cell cycles) without S9. c. After exposure, cells are cultured in fresh medium. Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one cell division. d. Cells are harvested, fixed, and stained.

-

Data Analysis: a. At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. b. The Cytokinesis-Block Proliferation Index (CBPI) is calculated to confirm that cell division has occurred. c. A positive result is characterized by a significant, concentration-dependent increase in the frequency of micronucleated cells compared to the solvent control.

Expert Insight: The combination of the Ames test and the in vitro micronucleus test forms the core of a standard genotoxicity testing battery. A negative result in both assays provides strong evidence that the compound is not a genotoxin. A positive result in either assay would trigger the need for further, typically in vivo, follow-up studies to assess the relevance of the finding to a whole organism.

Summary and Risk Assessment Considerations

The available data on this compound indicates it is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. By analogy to the broader benzodiazepine class, there is a potential for CNS-related effects, which warrants careful monitoring in any future nonclinical or clinical studies.

The critical data gap is the absence of robust, quantitative toxicological data. The tiered testing strategy outlined in this guide, beginning with acute oral toxicity (OECD 423) and a standard in vitro genotoxicity battery (OECD 471 and 487), represents the essential first step in building a comprehensive safety profile. The results of these studies will dictate the path forward:

-

A "clean" profile (low acute toxicity, no genotoxicity) would support progression to repeat-dose toxicity studies to evaluate potential target organ toxicities after longer-term exposure.

-